

Pilabactam: A Technical Guide to a Novel Broad-Spectrum Serine β -Lactamase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pilabactam*

Cat. No.: *B15565543*

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Introduction

Pilabactam, also known as ANT-3310, is a novel, broad-spectrum serine β -lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It is designed to be co-administered with β -lactam antibiotics to combat bacterial resistance. **Pilabactam** potentiates the activity of these antibiotics, particularly carbapenems like meropenem, against challenging Gram-negative pathogens, including Carbapenem-Resistant Enterobacterales (CRE) and *Acinetobacter baumannii* (CRAB). This technical guide provides an in-depth overview of **Pilabactam**'s chemical structure, properties, mechanism of action, and the experimental protocols used for its evaluation.

Chemical Structure and Properties

Pilabactam is a synthetic molecule with a unique fluorine substitution that enhances its activity profile compared to other DBOs.

Chemical Structure

The chemical structure of **Pilabactam** is detailed below.

Figure 1: Chemical structure of **Pilabactam**.

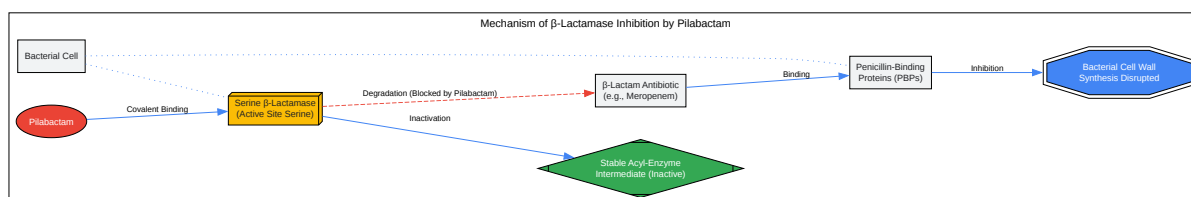
Physicochemical and Computed Properties

A summary of the key chemical and physical properties of **Pilabactam** is provided in the table below.

Property	Value	Reference
IUPAC Name	[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate	[1] [2]
Molecular Formula	C ₆ H ₉ FN ₂ O ₅ S	[1]
Molecular Weight	240.21 g/mol	[1]
CAS Number	2410688-60-5	[2]
UNII	M7P8J9YDG9	[2]
SMILES	C1C--INVALID-LINK--N2C[C@]1([H])N(C2=O)OS(=O)(=O)O	[1]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	6	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	95.5 Å ²	[2]
Complexity	379	[2]

Mechanism of Action

Pilabactam is a covalent inhibitor of serine β -lactamases. Its primary mechanism involves the formation of a stable acyl-enzyme intermediate with the serine residue in the active site of the β -lactamase enzyme. This inactivation of the β -lactamase prevents the degradation of co-administered β -lactam antibiotics, allowing them to exert their bactericidal effects by inhibiting bacterial cell wall synthesis.



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Figure 2: Signaling pathway of **Pilabactam**'s mechanism of action.

In Vitro Activity

Pilabactam has demonstrated potent inhibitory activity against a wide range of serine β -lactamases, including Ambler class A, C, and D enzymes.

Enzyme Inhibition

The 50% inhibitory concentrations (IC_{50}) of **Pilabactam** against various serine β -lactamases are summarized below.

β -Lactamase	Ambler Class	IC_{50} (nM)
AmpC (E. coli)	C	1 - 175
CTX-M-15	A	1 - 175
TEM-1	A	1 - 175
OXA-48	D	1 - 175
OXA-23	D	1 - 175
KPC-2	A	1 - 175

Data represents a range of reported IC₅₀ values.

Antimicrobial Potentiation

When combined with meropenem, **Pilabactam** significantly reduces the minimum inhibitory concentrations (MICs) against a variety of multidrug-resistant bacterial isolates.

Organism	Resistance Mechanism	Meropenem MIC (µg/mL)	Meropenem + Pilabactam (4 µg/mL) MIC (µg/mL)
E. coli	KPC-3	>64	0.5
K. pneumoniae	KPC-2	32	0.25
A. baumannii	OXA-23	64	2

Experimental Protocols

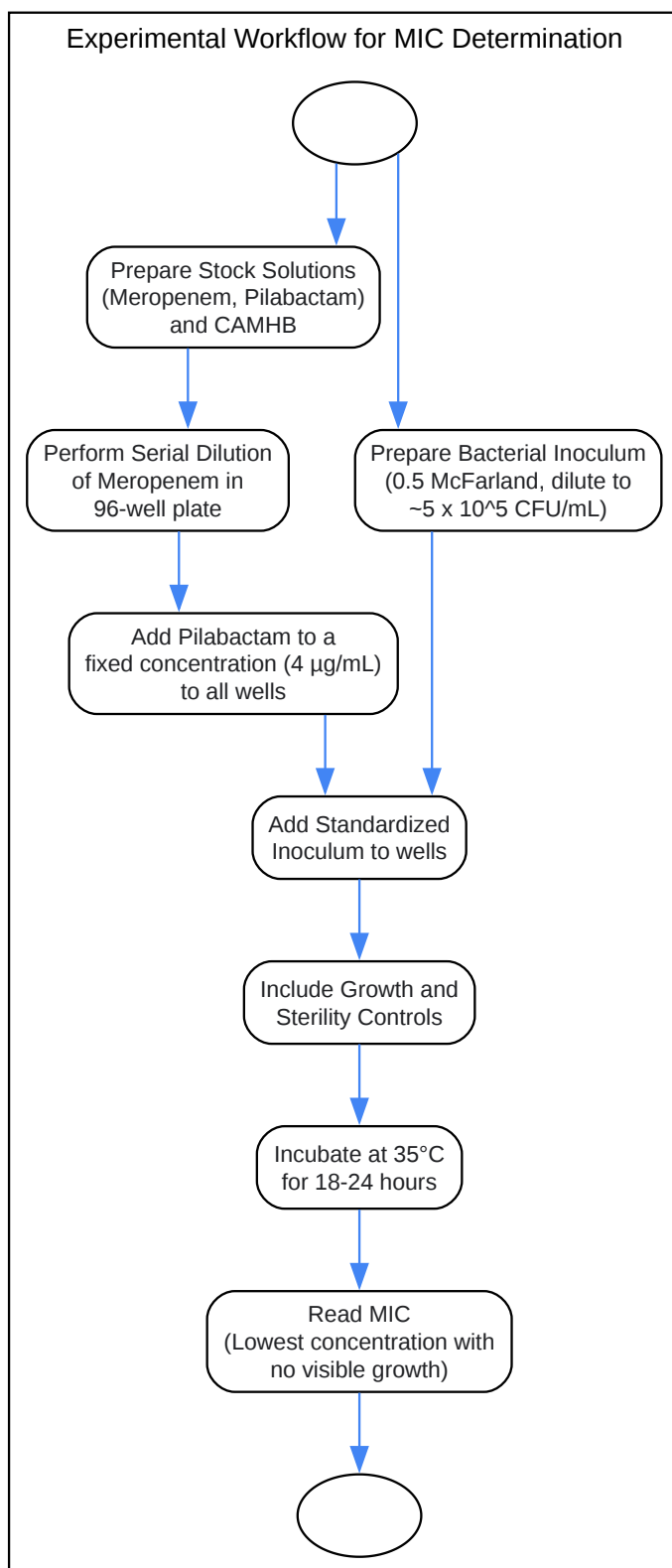
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of meropenem in combination with a fixed concentration of **Pilabactam** (4 µg/mL) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

- Preparation of Reagents:
 - Prepare stock solutions of meropenem and **Pilabactam** in a suitable solvent (e.g., sterile water or DMSO).
 - Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculum Preparation:
 - Grow bacterial isolates overnight on appropriate agar plates.

- Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Assay Procedure:
 - Perform serial twofold dilutions of meropenem in a 96-well microtiter plate containing CAMHB.
 - Add **Pilabactam** to each well to a final concentration of 4 µg/mL.
 - Add the standardized bacterial inoculum to each well.
 - Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubation and Reading:
 - Incubate the plates at 35 ± 2 °C for 18-24 hours.
 - The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.



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References

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- To cite this document: BenchChem. [Pilabactam: A Technical Guide to a Novel Broad-Spectrum Serine β -Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15565543#pilabactam-chemical-structure-and-properties>]

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